molecular formula C6H10N4O B13926176 5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide

5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide

Cat. No.: B13926176
M. Wt: 154.17 g/mol
InChI Key: UOHRBGMNXRPIIB-UHFFFAOYSA-N
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Description

5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields.

Preparation Methods

The synthesis of 5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically employs a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include imidazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, it serves as a precursor for the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-Amino-N,1-dimethyl-1H-imidazole-2-carboxamide can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

5-amino-N,1-dimethylimidazole-2-carboxamide

InChI

InChI=1S/C6H10N4O/c1-8-6(11)5-9-3-4(7)10(5)2/h3H,7H2,1-2H3,(H,8,11)

InChI Key

UOHRBGMNXRPIIB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(N1C)N

Origin of Product

United States

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